3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid is a compound classified under the category of bicyclic amines. This compound is characterized by its complex bicyclic structure, which includes a nitrogen atom incorporated into the ring system. It is primarily studied for its potential therapeutic applications, particularly as a monoamine reuptake inhibitor, which has implications in the treatment of various psychiatric disorders.
This compound can be synthesized from various precursors and is often discussed in the context of pharmaceutical research due to its biological activity. The synthesis methods and properties have been documented in several patents and scientific literature, highlighting its relevance in medicinal chemistry .
3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid falls under the classification of organic compounds, specifically as a bicyclic compound with a carboxylic acid functional group. Its chemical structure allows it to interact with neurotransmitter systems, which is critical for its application as a therapeutic agent .
The synthesis of 3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid typically involves several steps, including cyclization reactions that form the bicyclic structure.
Methods:
Technical details regarding reaction conditions (temperature, pressure) and yields can vary based on specific methodologies employed .
The molecular formula for 3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid is , with a molecular weight of approximately 241.33 g/mol .
The compound features:
This unique structure contributes to its biological activity, particularly in interacting with neurotransmitter transporters .
3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid participates in several chemical reactions typical for compounds with hydroxyl and carboxylic acid functionalities.
Reactions:
These reactions are crucial for modifying the compound's properties for various applications .
The mechanism of action for 3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid primarily involves its role as a monoamine reuptake inhibitor.
This mechanism underlies its potential therapeutic applications in treating depression and other mood disorders .
Relevant data indicates that this compound has a melting point range that aligns with similar bicyclic compounds .
The primary applications of 3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid lie within pharmaceutical research:
The construction of the 9-azabicyclo[3.3.1]nonane skeleton relies on established cyclization techniques. A predominant method involves intramolecular Mannich reactions or reductive amination of keto-aldehyde precursors, where pre-organized dialdehydes undergo condensation with amines under acidic catalysis. Alternative routes employ Diels-Alder cycloadditions using 1,3-dienes and azadienophiles, though this approach faces challenges in regioselectivity . For the 3-hydroxy variant, post-cyclization functionalization is typically required, often through ketone reduction at the C3 position using sodium borohydride or stereoselective catalytic hydrogenation. The tert-butyl ester derivative (CAS 934233-73-5) exemplifies this strategy, where the bicyclic core is formed prior to esterification with tert-butanol under acidic conditions [2]. A critical limitation remains the moderate yields (45–65%) due to competing polymerization and byproduct formation during ring closure, necessitating careful optimization of reaction concentration and temperature [5].
Table 1: Classical Methods for Bicyclic Core Assembly
Precursor Type | Cyclization Method | Key Reagents/Conditions | Typical Yield Range |
---|---|---|---|
Dialdehyde/Amine | Reductive Amination | NaBH₃CN, AcOH, MeOH, 0°C–RT | 50–65% |
Keto-Aldehyde/Ammonia | Intramolecular Mannich | NH₄OAc, toluene, reflux | 45–60% |
Diene/Azadienophile | Diels-Alder Cycloaddition | Toluene, 110°C, sealed tube | 30–50% |
Transition metal catalysis enables enantioselective access to the 3-hydroxy-9-azabicyclo[3.3.1]nonane scaffold. Ruthenium-diamine complexes (e.g., [(cymene)RuCl₂]₂ with (S)-DPEN) catalyze the asymmetric transfer hydrogenation of 3-keto precursors, achieving enantiomeric excesses (ee) >90% under optimized conditions [4]. This method leverages dynamic kinetic resolution, where rapid keto-enol tautomerization permits stereoselective reduction of racemic ketones. Additionally, chiral iridium-phosphine catalysts facilitate enantioselective reductive amination, constructing the bicyclic core with simultaneous stereocontrol at C3. The choice of ligand is critical: BINAP-type ligands afford moderate ee (70–80%), while Josiphos derivatives reach >95% ee but require stringent anhydrous conditions [4] [7]. Solvent effects are pronounced; i-PrOH enhances diastereoselectivity (exo:endo >10:1) compared to THF due to hydrogen-bond stabilization of transition states [7].
The carboxylic acid moiety necessitates protection during synthesis to prevent side reactions. Tert-butyl esterification (CAS 934233-73-5) is favored for acid-labile intermediates, employing di-tert-butyl dicarbonate (Boc₂O) and DMAP in THF, yielding >85% protected product [2]. Conversely, acid-stable substrates utilize 2,2,2-trichloroethyl esters (CAS 860469-58-5), formed via carbonyldiimidazole (CDI) activation followed by reaction with 2,2,2-trichloroethanol . The 3-hydroxy group requires orthogonal protection: acetyl groups are easily removable but prone to migration, while silyl ethers (e.g., TBS) offer robustness but necessitate fluoride-based deprotection. Sequential deprotection strategies are essential, as demonstrated in the synthesis of tert-butyl (5R)-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate (InChIKey: GGTYYYZFCWRSSG-KPPDAEKUSA-N), where TBS-protected intermediates undergo Boc cleavage before silyl removal [2].
The bridgehead geometry of 9-azabicyclo[3.3.1]nonane dictates distinct exo and endo orientations for the 3-hydroxy substituent. Thermodynamic control favors exo isomers due to reduced 1,3-diaxial interactions, achievable via prolonged heating in protic solvents (e.g., refluxing EtOH, 80% exo selectivity) [4]. Kinetic control employs bulky reductants (e.g., L-Selectride®), which approach the carbonyl trans to the nitrogen bridge, yielding >90% exo alcohol [7]. Catalyst-directed stereoselection is highly effective: Ru-TsDPEN complexes with HCO₂H/i-PrOH reduce 3-keto derivatives to exo-3-hydroxy isomers with >95% de [4]. Endo isomers remain accessible via Mitsunobu inversion of exo alcohols, though yields rarely exceed 60% due to competing elimination. Analytical differentiation relies on ¹H NMR coupling constants (J₃,₄ < 4.0 Hz for endo vs. >7.0 Hz for exo) [7].
Table 2: Stereoselective Synthesis Methods for 3-Hydroxy Isomers
Strategy | Conditions | Isomer Selectivity | de/dr |
---|---|---|---|
Thermodynamic Equilibration | EtOH, Δ, 48 h | 80:20 (exo:endo) | 60% de |
L-Selectride® Reduction | THF, –78°C, 1 h | 95:5 (exo:endo) | 90% de |
Ru-TsDPEN Catalysis | HCO₂H, i-PrOH, 25°C, 12 h | >98:2 (exo:endo) | >95% de |
Mitsunobu Inversion | PPh₃, DEAD, benzoic acid, THF, 0°C→RT | 40:60 (exo:endo) | 20% de (endo) |
Scaling synthesis poses multifaceted hurdles. Cyclization consistency declines at >1 kg batch sizes due to heat transfer inefficiencies, leading to dimeric byproducts; adopting flow chemistry (continuous stirred-tank reactors) resolves this, improving yields by 20% [2]. Purification complexities arise from residual metal catalysts in asymmetric hydrogenations; chelating resins (e.g., SiliaBond® DETA) reduce ruthenium to <5 ppm without chromatography [4]. Cost drivers include Boc-protection reagents, motivating in situ tert-butanol/carbonic diimidazole workflows to cut reagent costs by 40% [2]. Solvent recycling is critical: distillative recovery of THF and i-PrOH from reduction steps achieves 90% reuse, lowering waste indices. Purity specifications (>97%) require crystallization optimizations; heptane/ethyl acetate mixtures afford 99.5% pure exo-3-hydroxy derivative (CAS 31785-68-9) at 70% recovery [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9